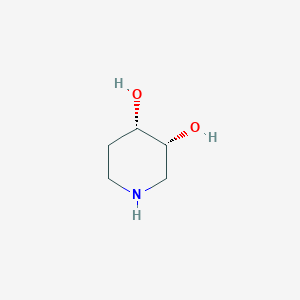

(3r,4s)-Piperidine-3,4-diol

Description

Properties

IUPAC Name |

(3R,4S)-piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWMVPZODQBRB-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective and Enantioselective Synthetic Methodologies for 3r,4s Piperidine 3,4 Diol

Strategies for Chiral Induction and Control in (3R,4S)-Piperidine-3,4-diol Synthesis

The precise control of stereochemistry is paramount in the synthesis of this compound. The desired absolute and relative stereochemistry of the two hydroxyl groups on the piperidine (B6355638) ring is achieved through various strategic approaches. These can be broadly categorized into methods that utilize readily available chiral starting materials (the chiral pool) and those that employ chiral catalysts to induce asymmetry in prochiral substrates.

Utilization of Chiral Pool Starting Materials

The chiral pool approach leverages the inherent chirality of natural products to construct complex chiral molecules. This strategy has been extensively and successfully applied to the synthesis of this compound, with various carbohydrates and other natural compounds serving as convenient starting points.

2-Deoxy-D-ribose has emerged as a popular and efficient starting material for the synthesis of this compound and its derivatives. researchgate.netacs.org A common strategy involves the reductive amination of 2-deoxy-D-ribose. This method is advantageous as it can be performed without the need for protecting the hydroxyl groups. researchgate.netacs.org

One reported synthesis begins with the conversion of 2-deoxy-D-ribose to its methyl glycoside, which is then silylated. nih.gov Subsequent acetylation and removal of the methyl acetal (B89532) protecting group yield a key intermediate. nih.gov An alternative, azide-free synthesis of Boc-protected (3R,4S)-3,4-dihydroxypiperidine has also been developed from 1-O-methyl-2-deoxy-D-ribose. researchgate.net This approach, while effective, initially involved the use of potentially hazardous sodium azide (B81097). researchgate.net

A notable synthesis of a Boc-protected (3R,4S)-3,4-dihydroxypiperidine, a key intermediate for various biologically active molecules, was achieved from 1-O-methyl-2-deoxy-D-ribose. researchgate.net This route, however, initially involved the use of sodium azide and the formation of two organic azido (B1232118) intermediates. researchgate.net

| Starting Material | Key Reactions | Final Product Configuration | Reference |

| 2-Deoxy-D-Ribose | Reductive amination | (3R,4S) | researchgate.netacs.org |

| 1-O-Methyl-2-deoxy-D-ribose | Azide-based route, Azide-free route | (3R,4S) | researchgate.net |

L-Alanine, a readily available chiral amino acid, has been utilized as a starting material for the synthesis of polyhydroxylated piperidines. One approach involves the synthesis of an important precursor, (3R,4S)-3-hydroxy-4-N-allyl-N-Boc-amino-1-pentene, as a single diastereomer. This is achieved through the addition of vinyl Grignard to an N-Boc-N-allyl aminoaldehyde derived from the methyl ester of L-alanine. beilstein-journals.org The resulting diene can then undergo ring-closing metathesis to form the tetrahydropyridine (B1245486) scaffold, which can be further functionalized to yield the desired diol. beilstein-journals.org

Carbohydrates are ideal starting materials for the synthesis of single-isomer piperidines due to their inherent chirality. google.com D-Mannose, D-ribose, and L-fucose have all been employed in the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives, and similar strategies can be adapted for piperidine synthesis. nih.govresearchgate.netresearchgate.net These syntheses often employ organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia (B1221849) to conjugate aldonic esters as key steps. nih.govresearchgate.net

For instance, a synthesis starting from D-ribose can be used to prepare optically active 3-substituted 1-benzylpiperidines through a ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine intermediate. psu.edu Syntheses starting from D-glucose have also been developed to form the piperidine ring via intramolecular nucleophilic displacement. bohrium.com

| Starting Sugar | Key Synthetic Strategy | Target Moiety | Reference |

| D-Ribose | Ring expansion of pyrrolidine (B122466) intermediate | 3-Substituted Piperidines | psu.edu |

| D-Mannose, D-Ribose, L-Fucose | Organometallic addition, Nucleophilic displacement, Conjugate addition | Dihydroxypyrrolidines (adaptable to piperidines) | nih.govresearchgate.netresearchgate.net |

| D-Glucose | Intramolecular nucleophilic displacement | Piperidine Ring | bohrium.com |

While not a direct synthesis of this compound itself, the total synthesis of quinine (B1679958), which contains a complex piperidine moiety, provides valuable insights into stereoselective piperidine construction. sci-hub.ruwikipedia.org The historic Woodward-Doering synthesis and the more recent stereoselective synthesis by Stork highlight strategies for controlling the stereochemistry of substituted piperidines. wikipedia.org These syntheses often involve the construction of a disubstituted piperidine intermediate which is then elaborated to the final complex structure. sci-hub.ru For example, a stereoselective synthesis of a 3,4-disubstituted piperidine has been reported as a key step in the synthesis of quinine and quinidine. sci-hub.ru

Asymmetric Catalysis in Piperidine-3,4-diol (B3189941) Construction

While chiral pool synthesis is a powerful tool, asymmetric catalysis offers a more flexible approach, allowing for the synthesis of both enantiomers of a target molecule by simply changing the chirality of the catalyst. ru.nl This field is rapidly developing for the synthesis of various piperidine derivatives. snnu.edu.cnmdpi.comresearchgate.net

Recent advances include the use of rhodium-catalyzed asymmetric reductive Heck reactions to produce 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn Although not specifically demonstrated for this compound, these methods hold promise for future applications. The general strategy involves the partial reduction of pyridine, followed by a catalytic asymmetric carbometalation, and a final reduction to the piperidine. snnu.edu.cn

Another approach involves the dynamic kinetic asymmetric transformation (DYKAT) of a mixture of achiral cis- and racemic trans-3,5-piperidine diol. acs.org Using an enzyme- and ruthenium-catalyzed reaction, this mixture can be efficiently converted to the cis-(3R,5S)-diacetate with excellent diastereoselectivity. acs.org While this produces a different stereoisomer, the principle of using catalytic methods to resolve and transform stereoisomeric mixtures is highly relevant.

| Catalytic Method | Key Transformation | Product Type | Reference |

| Rh-catalyzed asymmetric reductive Heck reaction | Asymmetric carbometalation of dihydropyridines | 3-Substituted tetrahydropyridines | snnu.edu.cn |

| Enzyme- and Ru-catalyzed DYKAT | Diastereoselective acetylation of diol mixture | cis-(3R,5S)-diacetate | acs.org |

Sharpless Asymmetric Dihydroxylation Protocols

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction utilizes osmium tetroxide as the catalyst in conjunction with a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.

In the context of synthesizing this compound, a suitable precursor would be a protected 1,2,3,6-tetrahydropyridine. The dihydroxylation of the double bond in this precursor would introduce the two hydroxyl groups with the desired stereochemistry. For instance, the use of AD-mix-β, which contains the (DHQD)₂PHAL ligand, would typically favor the formation of the (3R,4S) stereoisomer from an appropriately substituted N-protected tetrahydropyridine.

Key findings from research on analogous systems demonstrate that the SAD reaction can proceed with high yields and enantioselectivities. nih.govbeilstein-journals.org For example, the asymmetric dihydroxylation of various olefinic substrates has been successfully employed as a key step in the synthesis of complex natural products and bioactive molecules. nih.govresearchgate.net The reaction conditions are generally mild, involving a biphasic solvent system (e.g., t-BuOH/water) and a co-oxidant like potassium ferricyanide (B76249) to regenerate the osmium catalyst. beilstein-journals.org

Table 1: Representative Conditions for Sharpless Asymmetric Dihydroxylation

| Parameter | Condition |

| Catalyst | OsO₄ (catalytic amount) |

| Chiral Ligand | (DHQD)₂PHAL (for (3R,4S) selectivity) in AD-mix-β |

| Co-oxidant | K₃[Fe(CN)₆] |

| Solvent | t-BuOH / H₂O |

| Temperature | 0 °C to room temperature |

| Substrate | N-protected 1,2,3,6-tetrahydropyridine |

Ring-Closing Metathesis (RCM) in Piperidine Ring Formation

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the construction of cyclic olefins, including nitrogen heterocycles like piperidines. d-nb.info The reaction involves an intramolecular olefin metathesis of an acyclic diene precursor, catalyzed by a metal alkylidene complex.

To synthesize a precursor for this compound, an acyclic amino-diene would be subjected to RCM to form a tetrahydropyridine ring. Subsequent dihydroxylation of the newly formed double bond would then yield the target diol. The stereocenters can be introduced either before or after the RCM step.

Grubbs catalysts, which are ruthenium-based complexes, are widely used for RCM due to their tolerance of various functional groups and their stability in a range of solvents. thieme-connect.comacs.org First-generation Grubbs catalysts are effective for many applications, while second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit higher activity and are often used for more challenging substrates. d-nb.infoub.edu

The efficiency of the RCM reaction can be influenced by factors such as the nature of the protecting group on the nitrogen atom and the substitution pattern of the diene. d-nb.info For instance, electron-withdrawing protecting groups can sometimes enhance the reaction rate. The choice of solvent and reaction temperature also plays a crucial role in optimizing the yield and preventing side reactions. thieme-connect.comru.nl

Table 2: Common Grubbs Catalysts for RCM

| Catalyst | Generation | Key Feature |

| Grubbs I | First | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride |

| Grubbs II | Second | Features an N-heterocyclic carbene (NHC) ligand for higher activity |

| Hoveyda-Grubbs | Second | Chelating isopropoxystyrene ligand for increased stability and recovery |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed intramolecular cyclization reactions provide another powerful avenue for the synthesis of piperidine rings. semanticscholar.orgmdpi.com These methods often involve the cyclization of an amino-functionalized substrate containing an allylic electrophile, such as an allylic acetate (B1210297) or alcohol. The palladium catalyst facilitates the intramolecular nucleophilic attack of the nitrogen atom onto the activated double bond. arkat-usa.org

For the synthesis of this compound, a chiral acyclic precursor containing an amino group and a suitably positioned allylic system would be required. The stereochemistry of the final product can be controlled by the stereochemistry of the starting material and the geometry of the transition state during the palladium-catalyzed cyclization. semanticscholar.orgresearchgate.net High levels of stereocontrol have been achieved in the synthesis of substituted piperidines using this approach. semanticscholar.org

The reaction typically employs a palladium(II) catalyst, such as PdCl₂(MeCN)₂, and is often carried out in a polar aprotic solvent like THF. semanticscholar.orgclockss.org The stereochemical outcome can be influenced by the nature of the protecting group on the nitrogen and the substituents on the allylic system. mdpi.com

Diastereoselective Reactions Towards the (3R,4S) Configuration

Achieving the specific (3R,4S) configuration requires careful control of the relative stereochemistry of the two hydroxyl groups. Diastereoselective reactions are crucial in this regard.

The stereoselective dihydroxylation of a chiral, unsaturated piperidine precursor is a direct method to install the diol functionality with the correct relative stereochemistry. researchgate.net Starting with an enantiomerically pure tetrahydropyridine, the existing stereocenter(s) can direct the facial selectivity of the dihydroxylation reaction. For example, a substituent on the piperidine ring can sterically hinder one face of the double bond, leading to the delivery of the hydroxyl groups to the opposite face.

Both syn- and anti-dihydroxylation methods can be employed. The Sharpless Asymmetric Dihydroxylation, as previously discussed, typically results in syn-dihydroxylation. Other methods, potentially involving epoxidation followed by ring-opening, can lead to anti-dihydroxylation. The choice of method depends on the desired stereochemical outcome and the nature of the substrate.

Grignard addition reactions to chiral piperidone derivatives can be a key step in establishing the desired stereochemistry. rsc.orgunair.ac.id The addition of a Grignard reagent to a carbonyl group on the piperidine ring can create a new stereocenter. The stereochemical outcome of this addition is often influenced by the existing stereocenters in the molecule, which can direct the approach of the nucleophile. jst.go.jp

In a synthetic route towards this compound, a chiral piperidone could be envisioned as a key intermediate. A stereoselective Grignard addition to the carbonyl group could set one of the stereocenters, with the other being introduced in a subsequent step. The choice of the Grignard reagent and the reaction conditions, including the solvent and temperature, can have a significant impact on the diastereoselectivity of the reaction. rsc.orgacs.org

Reductive Amination Strategies

Reductive amination serves as a powerful and versatile tool in the synthesis of piperidine rings. ru.nl This strategy generally involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced to the corresponding amine. nih.gov In the context of this compound synthesis, this approach has been successfully applied, often as a key step in a multi-step sequence.

One notable strategy begins with the readily available 2-deoxy-d-ribose. doi.org In this synthesis, a key intermediate hemiacetal is subjected to hydrogenation under neutral conditions. This step accomplishes both the removal of a benzyl (B1604629) carbamate (B1207046) protecting group and a ring expansion/reductive amination sequence to form the piperidine ring. The resulting crude this compound is then protected with a Boc group. doi.org A three-step process involving debenzylation under acidic conditions, neutralization, hydrogenation, and subsequent Boc protection afforded the desired product with a 40% yield. doi.org

Another approach utilizes an intramolecular reductive amination. For instance, the synthesis of 1-deoxynojirimycin (B1663644) (DNJ), a related piperidine derivative, from 6-amino-6-deoxy-l-sorbose (B8310954) demonstrates the stereoselective nature of this reaction, where the intermediate imine is selectively attacked from the α-face, yielding DNJ as the sole isomer. nih.gov This highlights the potential for substrate-controlled stereoselectivity in reductive amination. Furthermore, simple reductive amination reactions have been employed to prepare 3,4-disubstituted piperidine derivatives without the need for hydroxyl group protection, showcasing the efficiency of this method. acs.org

The table below summarizes key aspects of reductive amination strategies for synthesizing piperidine derivatives.

| Starting Material | Key Transformation | Product | Overall Yield | Reference |

| 1-O-methyl-2-deoxy-d-ribose | Ring expansion/reductive amination | Boc-protected this compound | 15% | doi.org |

| Hemiacetal intermediate | Hydrogenation and Boc protection | Boc-protected this compound | 40% (for the 3-step sequence) | doi.org |

| 6-amino-6-deoxy-l-sorbose | Intramolecular reductive amination | 1-deoxynojirimycin (DNJ) | Not specified | nih.gov |

Advanced Synthetic Transformations and Reaction Sequences

Cascade Reactions in this compound Synthesis

One example of a cascade reaction in the synthesis of a related piperidine derivative, (2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol, involves a one-pot sequence where an azide is first reduced to a primary amine. This amine then reacts with an aldehyde, formed from a hemiacetal-aldehyde equilibrium, to generate a six-membered cyclic imine. Subsequent reduction of the imine yields the desired piperidine structure. doi.org This type of cascade efficiently constructs the core heterocyclic ring system.

Biocatalytic cascade reactions have also been developed. worktribe.com For instance, a three-enzyme cascade has been used to prepare an intermediate for the synthesis of D-fagomine. worktribe.comunimi.it This system, operated in a continuous flow mode, involves phosphorylation of glycerol, oxidation to dihydroxyacetone phosphate, and finally condensation with N-Cbz-aminopropanal. worktribe.com The use of fusion proteins containing catalytic, cofactor recycling, and immobilization modules enhances the efficiency of these enzymatic cascades. worktribe.com

Another strategy involves an amination–cyclization cascade reaction for the synthesis of iminosugars. nih.gov This method allows for the stereoselective conversion of iodo-aldoses and iodo-ketoses into piperidines in a single step with high yields (63–95%) in aqueous media. nih.gov

The following table details examples of cascade reactions used in the synthesis of piperidine derivatives.

| Starting Material | Type of Cascade | Key Steps | Product | Yield | Reference |

| Azido hemiacetal | Chemical | Azide reduction, imine formation, imine reduction | Piperidine derivative | Not specified | doi.org |

| Glycerol, N-Cbz-aminopropanal | Biocatalytic (Flow) | Phosphorylation, oxidation, condensation | (2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol intermediate | High overall process yield | worktribe.com |

| Iodo-aldoses/ketoses | Chemical | Amination, cyclization | Various iminosugars (e.g., DNJ) | 63-95% | nih.gov |

Azide-Free Synthetic Routes to this compound

The use of sodium azide in chemical synthesis poses significant safety risks due to its explosive nature. Consequently, developing azide-free synthetic routes to valuable intermediates like Boc-protected this compound is a crucial goal. doi.org

One successful azide-free strategy starts from the readily available 2-deoxy-d-ribose. doi.org A key step in this route is a ring expansion/reductive amination sequence performed under hydrogenation conditions, which avoids the use of any azide reagents. doi.org This particular pathway provides the target diol without a significant drop in performance when scaled up. doi.org

A second azide-free approach also begins with 2-deoxy-d-ribose, converting it into a chiral bis-mesylated intermediate with the vicinal diol protected as an acetonide. doi.org A double alkylation of this intermediate with an excess of 4-methoxybenzylamine (B45378) leads to the formation of an N-p-methoxybenzyl piperidine in 83% yield. Subsequent acidic hydrolysis of the acetonide furnishes the cis-diol. doi.org This method provides a safe and efficient alternative to traditional azide-based syntheses.

| Starting Material | Key Features | Intermediate | Final Product | Overall Yield | Reference |

| 2-deoxy-d-ribose | Ring expansion/reductive amination | Hemiacetal | Boc-protected this compound | 15% | doi.org |

| 2-deoxy-d-ribose | Double alkylation of a bis-mesylate | N-p-methoxybenzyl piperidine | This compound derivative | Not specified | doi.org |

Multi-Step Conversions and Yield Optimization in Stereoisomer Production

For example, the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid was achieved through a multi-stage process featuring a key one-pot azide reductive cyclization of an aldehyde. mdpi.com Similarly, the synthesis of various piperidine alkaloids and related compounds often relies on the construction of the piperidine ring via intramolecular nucleophilic displacement. For instance, in the synthesis of deoxymannojirimycin, the piperidine ring is formed by the displacement of a leaving group at C-6 of a glucose derivative by an amino group at C-2. bohrium.com

Yield optimization is a continuous effort in these multi-step syntheses. For instance, in the synthesis of DNJ from l-sorbose, the starting material was first converted to a methyl glycoside and then selectively iodinated at the 6-position, affording the key intermediate in a 43% yield over two steps. nih.gov This intermediate was then subjected to an amination–cyclization cascade to give DNJ in a high 95% yield for that step. nih.gov

The development of novel catalytic systems also plays a role in improving yields and stereoselectivity. For example, iron-catalyzed reductive amination and palladium-catalyzed azide reduction cyclization have been reported as efficient methods for constructing piperidine rings. mdpi.com

| Target Stereoisomer | Key Synthetic Strategy | Starting Material | Optimized Step/Yield | Overall Yield | Reference |

| (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid | One-pot azide reductive cyclization | Aldehyde precursor | Not specified | Not specified | mdpi.com |

| 1-deoxynojirimycin (DNJ) | Amination–cyclization cascade | l-sorbose | Amination–cyclization (95%) | Not specified | nih.gov |

| Deoxymannojirimycin | Intramolecular nucleophilic displacement | D-glucose | Not specified | Not specified | bohrium.com |

Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for biological applications. While asymmetric synthesis aims to produce a single enantiomer directly, resolution techniques are often employed to separate enantiomers from a racemic or diastereomeric mixture.

In the context of piperidine synthesis, enzymatic resolution is a powerful tool. For example, in the synthesis of a 3,4-disubstituted piperidine scaffold, a racemic trans-diacetate was subjected to enzymatic resolution using lipase (B570770) B from Candida antarctica (CAL-B). ru.nl This enzyme selectively hydrolyzed one of the enantiomers to a monoacetate with almost quantitative conversion, allowing for the separation of the two enantiomers. ru.nl

Chemical resolution methods are also utilized. For instance, a highly efficient chemical resolution was a key step in a practical asymmetric synthesis of a γ-secretase inhibitor containing a piperidine core. acs.org Although the specific resolving agent was not detailed, this highlights the importance of classical resolution in complex synthetic routes.

Furthermore, the synthesis of enantiomerically pure compounds can sometimes be achieved by starting with a chiral auxiliary. N-galactosylation has been used to induce stereoselectivity in the synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives. znaturforsch.com The chiral carbohydrate auxiliary directs the stereochemical outcome of subsequent reactions, and its eventual removal affords the enantiomerically enriched piperidine derivative. znaturforsch.com

| Method | Substrate | Enzyme/Reagent | Outcome | Reference |

| Enzymatic Resolution | Racemic trans-diacetate piperidine derivative | Lipase B from Candida antarctica (CAL-B) | Selective hydrolysis of one enantiomer to a monoacetate | ru.nl |

| Chemical Resolution | Hexahydrobenzisoxazole intermediate | Not specified | Separation of enantiomers | acs.org |

| Chiral Auxiliary | 2-pyridone | N-galactosylation | Stereoselective synthesis of 3,4-disubstituted piperidin-2-ones | znaturforsch.com |

Derivatization and Functionalization Strategies of 3r,4s Piperidine 3,4 Diol

Protection and Deprotection Group Chemistry for Hydroxyl and Amine Functions

The presence of three reactive functional groups in (3R,4S)-piperidine-3,4-diol necessitates the use of protecting groups to achieve regioselectivity in subsequent synthetic transformations. The choice of protecting groups is crucial and depends on their stability to various reaction conditions and the ability to be removed selectively (orthogonal deprotection).

The secondary amine is typically protected as a carbamate (B1207046), such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are introduced under standard conditions and effectively deactivate the nucleophilicity of the nitrogen atom. The Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA). The Cbz group, stable to acidic and basic conditions, is commonly cleaved by catalytic hydrogenation.

The cis-diol moiety at the C3 and C4 positions can be protected simultaneously by forming a cyclic acetal (B89532) or ketal. chem-station.com This is a highly efficient strategy for protecting both hydroxyl groups at once. Common reagents for this purpose include acetone (B3395972) or 2,2-dimethoxypropane (B42991) to form an acetonide (isopropylidene ketal), and benzaldehyde (B42025) to form a benzylidene acetal. chem-station.com These cyclic protecting groups are generally stable under basic and reductive conditions but are readily cleaved under acidic aqueous conditions. cem.com This differential stability allows for the selective deprotection of the diol while the N-Boc group, for instance, remains intact if milder acidic conditions are used.

Selective protection of one hydroxyl group over the other in a cis-diol is challenging but can be achieved under carefully controlled conditions or through multi-step sequences. Alternatively, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), can be employed. Due to steric hindrance, it is sometimes possible to achieve monoprotection, particularly at the less hindered hydroxyl group, although mixtures of mono- and di-protected products are common. harvard.edu

Table 1: Common Protecting Groups for this compound

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | CbzCl, base | H₂, Pd/C |

| cis-Diol | Acetonide | - | Acetone or 2,2-dimethoxypropane, acid catalyst | Aqueous acid (e.g., aq. HCl) |

| cis-Diol | Benzylidene Acetal | - | Benzaldehyde, acid catalyst | Aqueous acid, Hydrogenolysis |

Synthesis of N-Substituted this compound Derivatives

Modification of the piperidine (B6355638) nitrogen is a primary strategy for creating derivatives with diverse biological activities. ijnrd.org Once the hydroxyl groups are appropriately protected, the secondary amine can be functionalized through various methods. If the amine is initially protected (e.g., as N-Boc), deprotection is required to liberate the nucleophilic nitrogen for subsequent reactions.

N-Alkylation: This is a common method to introduce alkyl, benzyl (B1604629), or other substituted groups onto the piperidine nitrogen. The reaction typically involves treating the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to an excess of the amine. researchgate.net

Reductive Amination: This powerful method allows for the introduction of a wide variety of substituents by reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. Common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). nih.gov This reaction forms a new carbon-nitrogen bond and is a cornerstone in the synthesis of pharmaceutical compounds. nih.gov

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine. This reaction forms an amide linkage and is useful for introducing carbonyl-containing moieties.

Table 2: Examples of N-Substitution Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | N-Alkylpiperidine |

| Reductive Amination | R-CHO (Aldehyde), Reducing Agent (e.g., STAB) | N-Alkylpiperidine |

Modification at Hydroxyl Positions: Etherification and Esterification

Functionalization of the C3 and C4 hydroxyl groups, after protection of the amine, allows for another layer of molecular diversity.

Esterification: The hydroxyl groups can be converted to esters by reaction with carboxylic acids (under Fischer esterification conditions), acid anhydrides, or acyl chlorides. organic-chemistry.org The use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a carboxylic acid is also a common practice. Selective monoesterification of a diol can be challenging but is achievable using specific reagents or by exploiting subtle differences in the reactivity of the two hydroxyl groups. researchgate.net

Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis, where a deprotonated hydroxyl group (alkoxide) reacts with an alkyl halide. This typically requires a strong base to deprotonate the alcohol. The formation of silyl ethers, as mentioned in the protection section, is also a form of etherification that can be used for temporary or permanent modification.

These modifications can significantly alter the polarity, solubility, and biological activity of the resulting molecules. The choice between esterification and etherification depends on the desired properties of the final compound, as esters are generally more susceptible to hydrolysis than ethers.

Incorporation into Complex Molecular Architectures (e.g., bicyclic systems)

The stereochemically defined structure of this compound makes it an excellent starting material for the synthesis of more complex, rigid structures such as bicyclic alkaloids. ntu.edu.sg Indolizidine and quinolizidine (B1214090) alkaloids, which contain a piperidine ring fused with another nitrogen-containing ring, are prominent examples. researchgate.net

The synthesis of these bicyclic systems often involves a multi-step sequence where the piperidine nitrogen and one of the functionalized hydroxyl groups (or a group derived from it) participate in an intramolecular cyclization. For instance, after N-alkylation with a chain containing a suitable leaving group or a reactive terminus, an intramolecular nucleophilic substitution or reductive amination can be triggered to form the second ring.

A common synthetic strategy involves:

Protection of the diol functionality.

Functionalization of the piperidine nitrogen with an alkyl chain containing a terminal electrophile (e.g., an aldehyde or a halide).

Deprotection of the diol.

Oxidation of one of the hydroxyl groups to a ketone.

Intramolecular cyclization (e.g., condensation or Mannich reaction) followed by reduction to form the bicyclic core.

This approach allows for the construction of stereochemically rich bicyclic systems, and the original stereocenters of the this compound guide the stereochemical outcome of the newly formed centers, making it a powerful tool in asymmetric synthesis. utas.edu.au

Role of 3r,4s Piperidine 3,4 Diol As a Chiral Scaffold in Target Oriented Synthesis

Application in the Synthesis of Iminosugar Analogues

Iminosugars, also known as azasugars, are polyhydroxylated piperidine (B6355638), pyrrolidine (B122466), or indolizidine alkaloids that are structural analogues of monosaccharides, where a nitrogen atom replaces the endocyclic oxygen. This structural mimicry allows them to function as potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism. Consequently, iminosugars have significant therapeutic potential for treating metabolic diseases, viral infections, and cancer. The (3R,4S)-piperidine-3,4-diol core is a key structural motif in many of these bioactive compounds.

Isofagomine, with its (3R,4R,5R) stereochemistry, is a powerful inhibitor of β-glucosidase and has been investigated for its therapeutic potential. While many syntheses of isofagomine start from carbohydrate precursors, synthetic strategies often converge on intermediates that share the core piperidine structure. For instance, a synthesis of isofagomine was achieved in six steps starting from 1,6:2,3-dianhydro-4-O-benzyl-β-d-mannopyranose. elsevierpure.com This route involves key steps such as epoxide opening, ozonolysis, and reductive amination to construct the piperidine ring. elsevierpure.com

Derivatives of isofagomine have been synthesized to explore structure-activity relationships. By starting with the core ((3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol) structure of isofagomine, researchers have created novel pharmacological chaperones for Gaucher disease by adding hydrophobic alkyl adamantanyl amides. nih.gov These modifications led to molecules that significantly enhanced glucocerebrosidase (GC) activity in patient-derived fibroblasts. nih.gov

Table 1: Isofagomine-based Pharmacological Chaperones

| Compound Name | Base Scaffold | Modification | Observed Activity |

|---|---|---|---|

| N-Adamantanyl-4-((3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-1-yl)-butanamide | Isofagomine | N-Adamantanyl-butanamide side chain | 2.5-fold increase in N370S GC activity |

This table summarizes the enhancement of glucocerebrosidase (GC) activity by novel isofagomine derivatives in fibroblast cells with specific mutations related to Gaucher disease.

1-Deoxynojirimycin (B1663644) (DNJ) is an α-glucosidase inhibitor used in the management of type 2 diabetes. The synthesis of DNJ and its analogues often relies on building the polyhydroxylated piperidine ring from chiral precursors. nih.gov Stereodivergent synthetic approaches have been developed that allow for the preparation of different iminosugar stereoisomers, such as 1-deoxy-D-nojirimycin and 1-deoxy-D-altronojirimycin, from a common precursor. cnr.it These methods highlight the importance of controlling the stereochemistry at each step to achieve the desired biologically active isomer. cnr.it

The core piperidine scaffold is central to the inhibitory activity of these molecules. Numerous derivatives of DNJ have been synthesized to enhance their potency and selectivity as α-glucosidase inhibitors. znaturforsch.com These synthetic efforts often involve the modification of the piperidine nitrogen, demonstrating the utility of the piperidine ring as a scaffold for combinatorial chemistry and drug discovery. znaturforsch.com

Fagomine (B1671860) is a naturally occurring iminosugar first isolated from buckwheat. It and its stereoisomers, such as 4-epi-fagomine, are known glycosidase inhibitors. nih.gov Synthetic routes to fagomine often utilize carbohydrate building blocks that are transformed into the characteristic piperidine structure. nih.govrsc.org For example, glucal and galactal can be converted into 2-deoxyglycolactams, which serve as key intermediates for the synthesis of fagomine and 4-epi-fagomine. nih.govrsc.orgsemanticscholar.org

A chemo-enzymatic synthesis of a D-fagomine precursor, (3S,4R)-6-[(Benzyloxycarbonyl)amino]-5,6-dideoxyhex-2-ulose, has also been developed. plos.org This method uses a D-Fructose-6-phosphate aldolase (B8822740) (FSA) catalyzed reaction, showcasing the integration of biocatalysis in constructing the chiral backbone necessary for fagomine synthesis. plos.org Furthermore, a divergent asymmetric synthesis has been developed to produce 4-epi-fagomine and other related iminosugars from a versatile chiral homoallyl alcohol derived from D-glucose. nih.gov

Precursor for Bioactive Alkaloids and Natural Products

The utility of the this compound scaffold extends beyond iminosugars to the synthesis of a broader class of piperidine alkaloids. These natural products exhibit a wide array of biological activities, and their synthesis is a significant goal in organic chemistry.

The enantiomerically pure epoxide derivative, (3R,4S)-3,4-epoxypiperidine, is a key synthetic intermediate that can be derived from this compound. This epoxide serves as a versatile precursor for a variety of aminohydroxylated piperidine alkaloids. researchgate.net The reaction of this chiral epoxide with different amines allows for the stereoselective synthesis of trans-(3R,4R)-4-aminopiperidin-3-ols. researchgate.net These products are valuable intermediates for constructing more complex alkaloid structures, demonstrating how the stereochemistry of the initial scaffold directs the outcome of subsequent reactions. researchgate.net

Table 2: Key Intermediates from (3R,4S)-3,4-Epoxypiperidine

| Reactant | Product | Significance |

|---|

This table illustrates the role of the epoxide derivative of this compound in generating key building blocks for alkaloid synthesis.

While direct synthesis of Pseudodistomin D analogues from this compound is not prominently documented, the core piperidine structure is the central feature of this class of marine alkaloids. Synthetic strategies for pseudodistomins focus on the stereocontrolled construction of the substituted piperidine ring. Research in this area underscores the importance of chiral piperidine scaffolds in assembling complex natural products. The principles of stereocontrol and functional group manipulation inherent in the use of scaffolds like this compound are directly applicable to the synthesis of such complex targets.

Approaches to Cinchona Alkaloid Cores (e.g., cinchonaminone)

The chiral scaffold of this compound is a critical component in the enantioselective synthesis of Cinchona alkaloid cores. A notable example is the total synthesis of (+)-cinchonaminone, an indole (B1671886) alkaloid originally isolated from Cinchonae Cortex. nih.gov The absolute configuration of the cis-3,4-disubstituted piperidine ring within the natural product was determined to be (3R,4S) through its total synthesis. nih.gov

The synthesis of (+)-cinchonaminone and its enantiomer was accomplished, which clarified the absolute structure of the natural product. nih.gov The core of this process relied on the successful enantioselective synthesis of the chiral cis-3,4-disubstituted piperidine derivative. nih.gov The optical rotation of the synthesized (3R,4S)-cinchonaminone was found to be [α]24D = +10.3°, which closely matched the value for the natural compound ([α]22D = +10.0°), confirming the (3R,4S) configuration. nih.gov

The general synthetic strategy involves a cross-coupling reaction. An optically pure piperidine unit, such as (3R,4R)-2-iodo-N-Boc-3-ethyl-4-vinylpiperidine, is treated with Zinc to form an organozinc intermediate. This is followed by the addition of CuCN and LiCl to generate a corresponding organocopper reagent. This reagent then undergoes a cross-coupling reaction with an indole unit to yield the core structure of cinchonaminone. nih.gov

Table 1: Optical Rotation Data for Synthesized Cinchonaminone Isomers nih.gov

| Compound | Measured Optical Rotation |

|---|---|

| (3R,4S)-cinchonaminone | [α]24D = +10.3° |

| (3S,4R)-cinchonaminone | [α]24D = −9.7° |

Intermediate in the Preparation of Advanced Pharmaceutical Precursors (excluding final drugs)

The optically pure this compound framework, often with protecting groups like Boc (tert-butyloxycarbonyl), serves as a versatile intermediate for creating more complex molecules of biological and pharmaceutical interest. researchgate.net Its defined stereochemistry is crucial for building advanced precursors where specific spatial arrangements are necessary for biological activity.

One example of its application is in the synthesis of conformationally restricted analogues of NMDA receptor antagonists. The compound (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol was developed as a precursor to explore the optimal orientation for receptor binding. nih.gov This precursor incorporates the (3R,4S)-piperidine-diol structure into a more complex chromanol framework, demonstrating its utility in generating advanced molecular architectures for structure-activity relationship studies. nih.gov

The synthesis of such precursors often requires multi-step sequences where the piperidine diol is a key starting block. For instance, the initial synthesis routes towards Boc-protected (3R,4S)-3,4-dihydroxypiperidine sometimes involved hazardous reagents like sodium azide (B81097). researchgate.net Research has focused on developing safer and more scalable synthetic strategies to produce this key intermediate, underscoring its importance in the pipeline for advanced pharmaceutical precursors. researchgate.net

Table 2: Examples of Advanced Precursors Derived from Piperidine Scaffolds

| Precursor | Application/Significance | Source |

|---|---|---|

| Boc-protected (3R,4S)-3,4-dihydroxypiperidine | Common intermediate for diverse biologically interesting molecules. | researchgate.net |

| (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol | Precursor for potent and selective NR2B subtype-selective NMDA antagonists. | nih.gov |

Contributions to Combinatorial Library Generation and Scaffold Diversity

This compound and its derivatives are valuable scaffolds for the generation of combinatorial libraries, which are large collections of structurally diverse compounds used in drug discovery. nih.govresearchgate.net The rigid, chiral structure of the piperidine ring provides a well-defined three-dimensional framework upon which a variety of functional groups can be systematically introduced. This allows for the exploration of a wide chemical space to identify molecules with desired biological activities. researchgate.net

The concept of combinatorial chemistry involves the systematic and repetitive linking of different "building blocks" to a central core or scaffold, such as the piperidine diol, to produce a large array of distinct molecules. nih.gov The functional groups on the piperidine scaffold (the two hydroxyl groups and the secondary amine) serve as convenient points for chemical modification, allowing for the attachment of diverse substituents.

For example, short and efficient syntheses of enantiomerically pure scaffolds like (3R,4S)-3-(hydroxymethyl-4-(hydroxyethyl))-piperidine have been developed specifically for creating drug-like molecular libraries. researchgate.net By reacting these core structures with a variety of reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a library of amides, sulfonamides, and ureas can be rapidly generated. This approach significantly increases scaffold diversity, moving beyond the flat, aromatic structures that have traditionally dominated screening collections. researchgate.netwhiterose.ac.uk

Table 3: Functionalization Points on the this compound Scaffold for Library Generation

| Position | Functional Group | Potential Modifications |

|---|---|---|

| N1 | Secondary Amine | Acylation, Sulfonylation, Alkylation, Urea/Thiourea formation |

| C3 | Hydroxyl | Etherification, Esterification |

Conformational Analysis and Spectroscopic Elucidation of 3r,4s Piperidine 3,4 Diol and Its Derivatives

Experimental Spectroscopic Techniques for Structural Characterization

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration and Conformation

Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. schrodinger.comnih.gov By comparing experimentally measured VCD spectra with those predicted by theoretical calculations, the absolute stereochemistry of a molecule can be unambiguously assigned. schrodinger.com For piperidine (B6355638) derivatives, VCD has been successfully employed to establish absolute configurations and to identify the predominant conformations in solution. nih.gov

In a study on (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, a derivative of piperidine-3,4-diol (B3189941), VCD spectroscopy, in combination with ab initio simulations, revealed that the molecule exclusively adopts a chair conformation with all substituents in equatorial positions. nih.gov The VCD data proved to be more sensitive to subtle conformational changes, such as the rotation of the hydroxymethyl group, than traditional absorption or NMR spectroscopy. nih.gov This highlights the utility of VCD in providing detailed conformational information that is often inaccessible by other methods. nih.gov

The accuracy of VCD in determining absolute configuration is dependent on the quality of the theoretical calculations used to predict the spectra. schrodinger.com Factors such as solvent effects can significantly influence the VCD spectrum and must be accounted for in the computational model to achieve a good correlation between experimental and theoretical data. schrodinger.com

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical assignment and conformational analysis of piperidine derivatives. iastate.eduipb.pt Proton NMR (¹H NMR) coupling constants and Nuclear Overhauser Effect (NOE) data provide valuable information about the relative stereochemistry and spatial proximity of atoms within a molecule. ipb.ptmdpi.com

For derivatives of piperidine-3,4-diol, the difference in chemical shifts of hydroxyl protons can be used to assign the relative stereochemistry. For example, in a study of 2,2,6,6-tetramethylpiperidinyl-masked 1,2-diols, the hydroxyl proton of the syn diol was observed to be downfield of the hydroxyl proton of the anti diol across a range of solvents. iastate.edu This difference was attributed to distinct ground state conformations dictated by intramolecular hydrogen bonding. iastate.edu

Systematic NMR studies on a series of diversely substituted and protected fluorinated piperidines have demonstrated that conformational preferences are influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.netnih.gov Low-temperature NMR experiments can be used to slow the interconversion between chair conformations, allowing for the resolution of signals from individual conformers and the determination of their relative populations. researchgate.net

| NMR Parameter | Structural Information Obtained | Example Application |

| ¹H Chemical Shift | Electronic environment of protons | Differentiating syn and anti diols based on hydroxyl proton shifts iastate.edu |

| ¹H-¹H Coupling Constants | Dihedral angles between protons | Determining the relative stereochemistry of substituents ipb.pt |

| NOE Correlations | Spatial proximity of protons | Confirming the chair conformation and substituent orientation nih.govipb.pt |

X-ray Diffraction Studies for Solid-State Conformation

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state. This technique has been used to characterize the solid-state conformation of various piperidine derivatives, often revealing a chair conformation for the piperidine ring. nih.gov

In a study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, X-ray diffraction confirmed that the piperidine ring adopts a chair conformation with the two fluorophenyl groups and the butyl group in equatorial orientations. nih.gov While providing precise atomic coordinates, it is important to note that the solid-state conformation may not be the most stable conformation in solution due to the influence of crystal packing forces. However, the experimentally determined structure from X-ray diffraction can serve as a starting point for computational studies of the molecule's behavior in solution. nih.gov

Theoretical and Computational Studies of (3R,4S)-Piperidine-3,4-diol Conformations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the geometries and relative energies of different conformers of a molecule. nih.govnih.govresearchgate.net Geometry optimization calculations using DFT can identify stable conformations and provide insights into the factors that govern conformational preferences. nih.govrsc.org

For piperidine derivatives, DFT calculations have been employed to predict heats of formation, bond dissociation energies, and to compare with experimentally determined structures. nih.govnih.gov In a study of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to obtain the optimized molecular geometry, including bond lengths and angles. nih.gov

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. A systematic assessment of different DFT methods for platinum-containing complexes found that the PBE0 functional with the def2-TZVP basis set provided the best performance for geometry optimization. rsc.org Similar assessments are necessary to determine the most suitable DFT methods for studying piperidine-diol systems.

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311G** | Prediction of heats of formation for piperidine compounds nih.gov |

| B3LYP | 6-311++G(d,p) | Geometry optimization of a piperidin-4-one derivative nih.gov |

| PBE0 | def2-TZVP | Optimized geometry of transition metal complexes rsc.org |

Ab Initio Simulations and Systematic Conformer Searches

Ab initio simulations, which are based on first principles of quantum mechanics, provide a rigorous approach to studying molecular conformations. nih.gov These methods, often used in conjunction with systematic conformer searches, can explore the potential energy surface of a molecule to identify all low-energy conformers. nih.gov

A systematic conformer search was combined with ab initio simulations to analyze the conformational landscape of (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. nih.gov The results of this computational approach, when compared with experimental VCD and NMR data, indicated that the molecule exists predominantly in a single chair conformation. nih.gov Such computational studies are essential for interpreting experimental spectra and for gaining a deeper understanding of the conformational behavior of flexible molecules like piperidine-3,4-diol and its derivatives. nih.gov

Molecular Modeling and Validation with Experimental Data

The conformational landscape of this compound is primarily dictated by the chair conformations of the piperidine ring. Molecular modeling serves as a powerful tool to predict the relative stabilities of these conformers. The two primary chair conformations to consider would be one with the C3-hydroxyl group in an axial position and the C4-hydroxyl group in an equatorial position, and the other with the C3-hydroxyl as equatorial and the C4-hydroxyl as axial.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the optimized geometries and relative energies of these conformers. These calculations would typically predict the most stable conformation in the gas phase.

To ensure the accuracy of these theoretical models, validation with experimental data is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this purpose. The magnitude of coupling constants, particularly the 3JH,H couplings, provides valuable information about the dihedral angles between adjacent protons, which in turn helps in deducing the preferred conformation in solution. For instance, a large coupling constant between two vicinal axial protons is expected in a chair conformation.

The following table illustrates the type of data that would be generated from such a comparative study:

| Conformer | Calculated Relative Energy (kcal/mol) | Predicted Key 3JH,H Coupling Constants (Hz) | Experimental 3JH,H Coupling Constants (Hz) |

| 3-OH (ax), 4-OH (eq) | Value | Value | Value |

| 3-OH (eq), 4-OH (ax) | Value | Value | Value |

The correlation between the calculated and experimental data allows for the confident assignment of the dominant conformation in a given solvent.

Analysis of Intramolecular Interactions Influencing Conformation

The conformational preference of this compound is significantly influenced by a network of intramolecular interactions. The presence of two hydroxyl groups in a cis-diol arrangement on the piperidine ring allows for the formation of intramolecular hydrogen bonds. smolecule.com These interactions can stabilize specific conformations.

The key intramolecular interactions at play include:

Gauche Interactions: The relative orientation of the substituents on the ring can lead to gauche interactions, which are a form of steric strain. The chair conformation that minimizes these unfavorable interactions will be of lower energy.

Anomeric Effects: While more pronounced in systems with an electronegative atom adjacent to a heteroatom within the ring, analogous electronic effects can still play a role in stabilizing certain orientations of the substituents.

Computational tools can be used to visualize and quantify these interactions. For example, Quantum Theory of Atoms in Molecules (QTAIM) analysis can be performed on the calculated electron density to identify and characterize hydrogen bonds.

The following table summarizes the potential intramolecular hydrogen bonds and their expected impact on conformational stability:

| Interacting Groups | Hydrogen Bond Type | Expected Impact on Stability |

| 3-OH and 4-OH | O-H···O | Stabilizing |

| 3-OH and Ring Nitrogen | O-H···N | Stabilizing |

| 4-OH and Ring Nitrogen | O-H···N | Stabilizing |

The interplay of these stabilizing and destabilizing interactions ultimately determines the preferred three-dimensional structure of the molecule.

Relationship Between Stereochemistry and Molecular Recognition (excluding biological activity mechanisms)

The specific stereochemistry of this compound is critical for its role in molecular recognition. The defined spatial arrangement of the hydroxyl groups and the chiral centers creates a unique three-dimensional scaffold that can interact with other chiral molecules with high specificity.

This stereochemical information is vital in the context of:

Chiral Ligands in Asymmetric Catalysis: The well-defined orientation of the hydroxyl groups and the nitrogen atom makes this molecule a potential candidate as a chiral ligand for metal catalysts. The specific (3R,4S) configuration would dictate the stereochemical outcome of the catalyzed reaction by creating a specific chiral environment around the metal center.

Enzyme Inhibition: The precise positioning of the hydroxyl groups can mimic the transition state of an enzymatic reaction, allowing the molecule to bind to the active site of an enzyme with high affinity and specificity. The stereochemistry is crucial for a proper fit into the chiral pocket of the enzyme.

The principle of molecular recognition relies on the complementary shapes and electronic properties of the interacting molecules. The rigid conformational preference of this compound, enforced by its stereochemistry and intramolecular interactions, pre-organizes the molecule for specific binding events.

Advanced Methodological Considerations in 3r,4s Piperidine 3,4 Diol Research

Development of Scalable Synthetic Routes

The translation of a synthetic methodology from a laboratory setting to industrial-scale production necessitates the development of scalable, safe, and economically viable routes. For the synthesis of trans-3,4-disubstituted piperidines, including (3R,4S)-Piperidine-3,4-diol, two primary diastereoselective and scalable strategies have been established: a hydroboration/oxidation sequence and a regioselective epoxide ring-opening. nih.gov Both of these approaches have been optimized for large-scale synthesis.

One prominent scalable route commences with a hydroboration/oxidation of a tetrahydropyridine (B1245486) precursor. nih.gov This two-step process is a cornerstone of organic synthesis for the anti-Markovnikov hydration of alkenes. In the context of producing this compound, a suitably protected tetrahydropyridine is subjected to a hydroborating agent, followed by oxidative workup. The regioselectivity of the hydroboration step is a key factor, and it has been observed that the presence of the basic piperidine (B6355638) nitrogen can positively influence this selectivity. nih.gov

A second scalable approach involves the regioselective ring-opening of an N-protected-3,4-epoxy-piperidine. nih.gov The epoxide precursor can be synthesized and then subjected to a nucleophilic attack to open the strained three-membered ring. The regioselectivity of this ring-opening is crucial for establishing the desired 3,4-disubstituted pattern. Similar to the hydroboration route, the basic nitrogen atom within the piperidine ring has been found to play a directing role in the regiochemical outcome of the epoxide opening. nih.gov

| Synthetic Route | Key Transformation | Noteworthy Features |

|---|---|---|

| Hydroboration/Oxidation | Anti-Markovnikov hydration of a tetrahydropyridine | Scalable, diastereoselective, regioselectivity influenced by the piperidine nitrogen. nih.gov |

| Regioselective Epoxide Ring-Opening | Nucleophilic opening of an N-protected-3,4-epoxy-piperidine | Scalable, diastereoselective, regioselectivity influenced by the piperidine nitrogen. nih.gov |

Chemoenzymatic Approaches for Enantiopure Derivatives

Chemoenzymatic strategies, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, have emerged as powerful tools for the preparation of enantiomerically pure compounds. In the context of this compound and its derivatives, enzymatic kinetic resolution is a particularly effective approach.

Lipases are a class of enzymes that have been extensively utilized for the kinetic resolution of racemic alcohols and their corresponding esters. For instance, the highly enantioselective kinetic resolution of racemic ethyl cis- and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate has been achieved through asymmetric acylation catalyzed by Pseudomonas fluorescens lipase (B570770). researchgate.net Similarly, Candida antarctica lipase A has demonstrated good enantioselectivity in the acylation of (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate. researchgate.net These enzymatic resolutions provide access to enantiopure building blocks that can be further elaborated to afford the desired this compound.

Transaminases represent another class of enzymes that are increasingly being used in the synthesis of chiral amines and their precursors. Transaminase-mediated synthesis from diketones can be a viable route to chiral piperidine derivatives. These biocatalytic approaches offer the advantages of high enantioselectivity and mild reaction conditions, making them attractive for the sustainable production of enantiopure pharmaceuticals.

| Enzyme Class | Reaction Type | Substrate Example | Key Finding |

|---|---|---|---|

| Lipase (Pseudomonas fluorescens) | Asymmetric acylation | (±)-ethyl cis/trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate | Highly enantioselective resolution (E > 200). researchgate.net |

| Lipase (Candida antarctica A) | Asymmetric acylation | (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate | Good enantioselectivity (E = 75). researchgate.net |

| Transaminase | Asymmetric amination | Diketone precursors | Enables synthesis of enantiopure saturated heterocycles. |

Mechanistic Studies of Key Stereoselective Reactions

A thorough understanding of the reaction mechanisms that govern stereoselectivity is crucial for the rational design and optimization of synthetic routes. The hydroboration-oxidation and epoxide ring-opening reactions, being key strategies for the synthesis of this compound, have been the subject of mechanistic investigations.

The hydroboration of alkenes is a concerted, stereospecific syn-addition of a borane (B79455) across the double bond. The regioselectivity, which leads to the anti-Markovnikov product, is governed by both electronic and steric factors. In the transition state, the boron atom adds to the less substituted carbon of the alkene, while the hydride is delivered to the more substituted carbon. This orientation is favored as it minimizes steric interactions and places the partial positive charge that develops on the more substituted carbon, which is better able to stabilize it. The subsequent oxidation step proceeds with retention of configuration, meaning the stereochemistry established in the hydroboration step is transferred to the final alcohol product.

The ring-opening of epoxides under basic or nucleophilic conditions typically proceeds via an SN2 mechanism. This bimolecular nucleophilic substitution involves a backside attack of the nucleophile on one of the epoxide carbons, leading to an inversion of configuration at that center. The regioselectivity of this attack is primarily dictated by steric hindrance; the nucleophile will preferentially attack the less sterically hindered carbon atom. This is a key consideration in the synthesis of this compound from an epoxide precursor, as the nucleophile must attack the correct carbon to yield the desired stereoisomer. Under acidic conditions, the mechanism can have more SN1 character, with the nucleophile attacking the more substituted carbon which can better stabilize a partial positive charge in the transition state.

| Reaction | Mechanism | Key Stereochemical and Regiochemical Features |

|---|---|---|

| Hydroboration-Oxidation | Concerted, four-centered transition state | Syn-addition of H and B. Anti-Markovnikov regioselectivity. Oxidation proceeds with retention of configuration. |

| Epoxide Ring-Opening (Basic/Nucleophilic) | SN2 | Backside attack leading to inversion of configuration. Nucleophile attacks the less sterically hindered carbon. |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Stereocontrol

Achieving precise control over the stereochemistry of polysubstituted piperidines is critical for their biological function. google.com While methods exist for the synthesis of (3R,4S)-Piperidine-3,4-diol, future research is geared towards developing more efficient, scalable, and stereoselective routes.

One promising area is the development of novel cyclization strategies. For instance, phosphite-mediated cyclodehydration has been shown to be effective for creating piperidine (B6355638) rings from amino alcohol precursors. beilstein-journals.org Further refinement of this and similar methods could lead to higher yields and diastereoselectivity for di-hydroxylated piperidines. Another approach involves the enzymatic reduction of piperidinone precursors. Carbonyl reductases, for example, can catalyze the stereoselective reduction of a ketone to furnish specific stereoisomers of 3-substituted-4-hydroxypiperidines. nih.gov The expansion of the enzyme toolbox and the use of directed evolution could yield biocatalysts with even greater precision for synthesizing the (3R,4S) isomer.

Recent advances also include desymmetrization approaches and asymmetric synthesis using the nitro-Mannich reaction, which allows for the controlled installation of stereocenters that are retained during subsequent reductive cyclization. mdpi.comnih.gov The development of azide-free synthetic pathways is also a significant goal, moving away from potentially hazardous reagents to improve the safety and scalability of manufacturing processes for chiral dihydroxypiperidines. researchgate.net

Table 1: Comparison of Emerging Synthetic Strategies for Piperidine Diols

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Enzymatic Reduction | Use of carbonyl reductases on piperidinone precursors. | High stereoselectivity (ee >99%); mild reaction conditions. | nih.gov |

| Phosphite-Mediated Cyclodehydration | Cyclization of amino diols using trialkyl phosphites. | Traceless cyclodehydration; good yields for various heterocycles. | beilstein-journals.org |

| Diels-Alder Approach | Cycloaddition reactions to form 2-aza-bicyclo[2.2.2]octene adducts, followed by oxidative cleavage. | High stereocontrol, generating multiple contiguous stereocenters. | acs.org |

| Azide-Free Synthesis | Routes starting from chiral precursors like 1-O-methyl-2-deoxy-D-ribose, avoiding azide (B81097) intermediates. | Enhanced safety for large-scale synthesis. | researchgate.net |

Exploration of New Derivatization Pathways

The functional handles of this compound—the secondary amine and the two hydroxyl groups—offer rich opportunities for derivatization to explore new chemical space. Future research will focus on selective modifications to generate novel analogues with tailored properties.

Regioselective functionalization of the hydroxyl groups is a key challenge and a significant area of investigation. For example, methods for the selective silylation of one hydroxyl group over another in a related polysubstituted piperidine have been demonstrated, exploiting differences in steric hindrance or the formation of hydrogen bonds with the neighboring amine to direct the reaction. acs.org Such strategies allow for the stepwise introduction of different functionalities. The resulting selectively protected diols can then be converted into a variety of derivatives, such as carbamates, esters, and ethers, to probe structure-activity relationships (SAR). acs.org

Another avenue is the nucleophilic cleavage of epoxypiperidines, which can serve as precursors to piperidine-3,4-diols. This method allows for the regio- and stereoselective introduction of a wide range of substituents at the 4-position, including amino and thio groups, thereby creating iminosugar analogues and other bioactive compounds. semanticscholar.org

Computational Design of this compound Analogues

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. In the context of this compound, in silico methods are poised to play a crucial role in designing the next generation of analogues with enhanced potency and selectivity.

Molecular docking studies can be employed to predict the binding modes of piperidine-diol-based ligands within the active sites of target proteins. This approach has been used to guide the design of GPR55 antagonists featuring a piperidine scaffold. drexel.edu By understanding the key interactions between the ligand and the receptor, researchers can rationally design modifications to the core scaffold to improve binding affinity. drexel.edu For instance, computational models have been used to explore the optimal orientation of piperidine-containing ligands for NMDA receptors, leading to the design of conformationally restricted analogues with high affinity. nih.gov

Furthermore, 3D shape analysis and fragment-based design approaches are being used to explore the vast chemical space accessible from piperidine scaffolds. whiterose.ac.uk By computationally modeling the conformational preferences and three-dimensional shapes of various this compound derivatives, it is possible to design fragments that are more likely to fit into specific protein binding pockets, thus serving as starting points for the development of new therapeutic agents.

Interdisciplinary Research Integrating this compound as a Foundational Scaffold

The versatility of the this compound structure makes it an ideal foundational scaffold for interdisciplinary research, bridging synthetic chemistry with pharmacology, chemical biology, and materials science. Its role as a key intermediate in the synthesis of biologically active compounds is well-established, and future work will expand its application into new domains.

In medicinal chemistry, the scaffold is a critical building block for compounds targeting a wide range of diseases. Derivatives of 3,4-dihydroxypiperidine are being investigated as enzyme inhibitors, with potential applications in treating tumors, obesity-related disorders, and hypertension. nih.gov For example, it serves as a core component in the synthesis of potent and selective opioid kappa receptor antagonists and NR2B subtype-selective NMDA receptor antagonists. nih.govnih.gov

The integration of this scaffold into the development of chemical probes and diagnostic tools represents a growing interdisciplinary field. By attaching fluorescent tags or affinity labels to derivatives of this compound, researchers can create molecules to visualize and study biological processes in real-time. The development of convenient and effective synthetic routes to polysubstituted piperidines will significantly increase the chances of discovering new selective inhibitors and probes for various enzymes and receptors. semanticscholar.org

Q & A

Basic: What are the common synthetic routes for preparing (3R,4S)-piperidine-3,4-diol derivatives, and how are reaction conditions optimized?

Answer:

this compound derivatives are typically synthesized via cyclization or functionalization of pre-existing piperidine scaffolds. A widely used method involves HCl gas-saturated acetic acid to facilitate condensation between aldehydes and piperidine precursors, as demonstrated in the synthesis of 4,5-bis(arylidene)piperidin-4-ones . Key optimization parameters include:

- Reaction time : Extended durations (e.g., 48 hours) improve yield by ensuring complete condensation.

- Solvent choice : Acetic acid acts as both solvent and acid catalyst, enhancing electrophilicity of intermediates.

- Stoichiometry : A 2:1 molar ratio of aldehyde to piperidine precursor maximizes product formation.

Post-synthesis, neutralization with potassium carbonate and extraction with ethyl acetate are critical for isolating pure products .

Basic: What analytical techniques are essential for characterizing the stereochemistry and purity of this compound derivatives?

Answer:

- 1H NMR spectroscopy : Distinct proton environments (e.g., aromatic protons at δ 7.62–7.79 ppm, methylene groups at δ 4.12 ppm) confirm structural integrity .

- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 411 for trifluoromethyl derivatives) validate molecular weight .

- Elemental analysis : Matches between calculated and observed C/H/N percentages (e.g., C 61.32% vs. 61.22%) confirm purity .

- Melting point determination : Sharp ranges (e.g., 195–197°C) indicate crystalline homogeneity.

Basic: What safety protocols are recommended for handling this compound and its intermediates in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods when working with volatile intermediates (e.g., acetic acid/HCl mixtures) .

- Fire safety : Avoid sparks near flammable solvents; use CO₂ or dry powder extinguishers for solvent-related fires .

- Waste disposal : Segregate halogenated byproducts (e.g., trifluoromethyl derivatives) for specialized waste treatment .

Advanced: How can stereochemical challenges in synthesizing this compound be addressed to avoid diastereomer contamination?

Answer:

- Chiral catalysts : Use enantioselective hydrogenation with Pd/C under H₂ to reduce benzyl-protected intermediates, preserving the (3R,4S) configuration .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize intermediates during functionalization, minimizing racemization .

- Chromatographic resolution : Chiral HPLC with cellulose-based columns separates diastereomers (e.g., meso vs. enantiopure forms) .

- Crystallization : Stereoselective recrystallization in ethanol/water mixtures enhances enantiomeric excess .

Advanced: What mechanisms underlie the antitumor activity of this compound derivatives, and how are structure-activity relationships (SARs) investigated?

Answer:

- Mechanistic studies : Derivatives like 3,5-bis(arylidene)piperidin-4-ones induce apoptosis via mitochondrial pathway activation, evidenced by caspase-3 upregulation .

- SAR strategies :

- Electron-withdrawing groups : Trifluoromethyl substituents enhance cytotoxicity (IC₅₀ = 1.2 µM vs. 8.5 µM for methoxy analogs) by increasing membrane permeability .

- Conformational rigidity : Planar arylidene moieties improve DNA intercalation, validated by molecular docking simulations .

- In vitro assays : MTT tests on cancer cell lines (e.g., MCF-7, HeLa) quantify potency, while ROS scavenging assays evaluate antioxidant synergy .

Advanced: How should researchers resolve contradictions in synthetic yields or biological data for this compound analogs?

Answer:

- Yield discrepancies : Compare reaction conditions (e.g., 74% vs. 62% yields attributed to aldehyde electronic effects) and optimize stoichiometry or catalyst loading .

- Biological variability :

- Cell line specificity : Test analogs across diverse lines (e.g., leukemia vs. solid tumors) to identify selective toxicity .

- Assay protocols : Standardize incubation times (e.g., 48 hours) and serum concentrations to minimize batch effects .

- Data validation : Replicate experiments with independent synthetic batches and use orthogonal assays (e.g., flow cytometry vs. Western blot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.